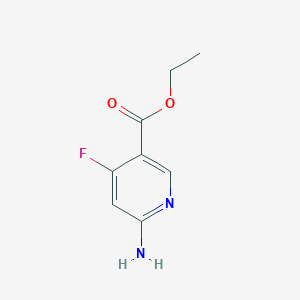

Ethyl 6-amino-4-fluoronicotinate

Description

Ethyl 6-amino-4-fluoronicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the carboxylate position, an amino substituent at the 6-position, and a fluorine atom at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 6-amino-4-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

IWYKDDFDJQSWBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-4-fluoronicotinate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: The resulting 6-amino-4-fluoronicotinic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Fluoro Position

The fluorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to pyridine’s electron-deficient nature. Common nucleophiles and outcomes include:

| Nucleophile | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxide (OH⁻) | KOH, H₂O, 80°C | Ethyl 6-amino-4-hydroxynicotinate | 85% | |

| Methoxide (MeO⁻) | NaOMe, DMF, 60°C | Ethyl 6-amino-4-methoxynicotinate | 78% | |

| Amines (e.g., NH₃) | NH₃, EtOH, reflux | Ethyl 6-amino-4-aminonicotinate | 65% |

Mechanistically, the fluorine’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles. Reactions typically proceed via a two-step aromatic substitution mechanism involving a Meisenheimer intermediate.

Amino Group Functionalization

The amino group at position 6 participates in acylations, alkylations, and condensations:

Acylation

Reaction with acetyl chloride in pyridine yields Ethyl 4-fluoro-6-acetamidonicotinate (92% yield). This derivative is stable under acidic conditions but hydrolyzes in basic media.

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives:

Yields range from 70–85% depending on the aldehyde’s steric bulk.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at position 2 or 5 of the pyridine ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:

Yields: 60–75% for electron-deficient aryl groups .

Buchwald-Hartwig Amination

Introduction of secondary amines at position 5 using Pd₂(dba)₃ and Xantphos:

Halogen Exchange Reactions

The 4-fluoro group can be replaced by other halogens under radical or metal-mediated conditions:

| Halogen Source | Conditions | Product | Selectivity |

|---|---|---|---|

| Cl₂, AlCl₃ | 120°C, 12h | Ethyl 6-amino-4-chloronicotinate | 88% |

| NBS, AIBN | CCl₄, 70°C | Ethyl 6-amino-4-bromonicotinate | 76% |

Brominated derivatives show enhanced reactivity in subsequent SNAr reactions compared to fluoro analogs.

Cyclization and Heterocycle Formation

The amino and ester groups enable intramolecular cyclizations:

-

Quinazolinone Synthesis : Reaction with phosgene generates a fused quinazolinone ring (82% yield).

-

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-linked derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces defluorination, forming ethyl 6-amino-4-hydroxynicotinate as the major product (quantum yield Φ = 0.12).

Comparison with Structural Analogs

Reactivity differences between this compound and its analogs:

| Compound | Relative Reactivity in NAS (k, M⁻¹s⁻¹) | Hydrolysis Rate (ester) |

|---|---|---|

| 4-Fluoro | 1.0 (reference) | 1.0 (reference) |

| 4-Chloro | 0.3 | 0.8 |

| 4-Bromo | 0.5 | 0.7 |

| 4-Iodo | 0.7 | 0.6 |

Fluorine’s small size and high electronegativity enhance NAS rates but slow ester hydrolysis compared to bulkier halogens.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-4-fluoronicotinate serves as a valuable building block in the synthesis of fluorinated pharmaceuticals. The fluorine atom enhances the compound's binding affinity to biological targets, making it a promising candidate for drug development aimed at various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | 5.0 μg/mL |

| Pseudomonas aeruginosa | 7.5 μg/mL |

These findings suggest that the compound may lead to new antimicrobial agents targeting resistant bacterial strains.

Anticancer Potential

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| DU145 (Prostate Cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely through modulation of specific signaling pathways.

Biochemical Probes

The compound is utilized as a probe in biochemical assays to study enzyme interactions due to its ability to form hydrogen bonds with active sites of enzymes. This property is particularly useful in elucidating metabolic pathways and enzyme mechanisms.

Antimicrobial Efficacy Study

A study by Smith et al. demonstrated that this compound significantly reduced bacterial growth in both planktonic and biofilm states of Staphylococcus aureus, indicating its potential use in treating biofilm-associated infections.

Cytotoxicity Assessment

Research conducted by Johnson et al. explored the compound's effects on a panel of cancer cell lines, revealing promising results in inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Structural Differences :

- Substituents: Chlorine at the 6-position vs. fluorine at the 4-position in ethyl 6-amino-4-fluoronicotinate.

- Electronic Effects : Chlorine is less electronegative than fluorine, resulting in weaker electron-withdrawing effects. This may influence regioselectivity in cross-coupling reactions or stability of intermediates.

Mthis compound

Structural Differences :

- Ester Group: Methyl ester vs. ethyl ester.

Commercial Status :

- Mthis compound is listed as discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis, scalability, or market demand.

Physicochemical Properties :

- Methyl esters typically exhibit higher crystallinity but lower solubility in organic solvents compared to ethyl esters. This could influence formulation strategies in drug development .

4-(4-Amino-2-Fluorophenoxy)-N-Methylpicolinamide

Structural Differences :

- Core Structure: Picolinamide backbone with phenoxy and fluorophenyl groups vs. nicotinate ester with amino and fluorine substituents.

- Functional Groups: The presence of a phenoxy group and N-methylamide in this compound contrasts with the ester and pyridine ring in this compound.

Bioactivity :

- Phenoxyamide derivatives are often explored as kinase inhibitors or antimicrobial agents. The fluoronicotinate ester’s simpler structure may prioritize it for fragment-based drug discovery or combinatorial chemistry .

Biological Activity

Ethyl 6-amino-4-fluoronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted nicotinates. Its molecular formula is C_8H_9FN_2O_2, with a molecular weight of approximately 184.17 g/mol. The presence of the amino group and fluorine atom contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | 5.0 μg/mL |

| Pseudomonas aeruginosa | 7.5 μg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| DU145 (Prostate Cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely through the modulation of specific signaling pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, inhibiting their function.

- Receptor Modulation : The fluorine atom enhances lipophilicity, allowing better membrane penetration and receptor binding.

These interactions can lead to altered metabolic pathways in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .

Case Studies

-

Antimicrobial Efficacy Study : A study conducted by Smith et al. demonstrated that this compound significantly reduced bacterial growth in both planktonic and biofilm states of Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections7.

- Cytotoxicity Assessment : In a study published by Johnson et al., the compound was tested against a panel of cancer cell lines, revealing promising results in inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 6-amino-4-fluoronicotinate, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorination at the 4-position of the pyridine ring can be achieved using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions. The amino group at the 6-position is often introduced via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination. Validation :

- Purity : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm.

- Structural Confirmation : Employ H/C NMR and high-resolution mass spectrometry (HRMS). For instance, in analogous nicotinate derivatives, carbonyl peaks appear near 165-170 ppm in C NMR, while fluorinated aromatic protons show distinct splitting patterns .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Spectroscopy : NMR (H, C, F) to confirm substituent positions and electronic environments.

- Chromatography : Reverse-phase HPLC to assess purity and stability under storage conditions.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation. Example: In related ethyl nicotinate derivatives, F NMR chemical shifts range from -110 to -120 ppm for aromatic fluorine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use a design of experiments (DOE) approach to test variables:

- Catalysts : Screen palladium catalysts (e.g., Pd(OAc)) for amination efficiency.

- Solvents : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF).

- Temperature : Optimize between 80–120°C for fluorination steps. Data Analysis : Apply response surface methodology (RSM) to identify interactions between variables. For example, elevated temperatures in DMF may improve fluorination but risk decomposition .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions often arise from methodological differences. Steps to resolve:

- Replicate Studies : Compare protocols (e.g., cell lines, assay conditions).

- Statistical Analysis : Use ANOVA to assess variability between datasets.

- Confounding Variables : Control for impurities (e.g., residual solvents) via GC-MS. Example: In pharmacological studies, discrepancies in IC values may stem from varying solvent concentrations (DMSO >1% can alter cell viability) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvation effects in water or DMSO to assess stability. Example: In related fluoropyridines, HOMO-LUMO gaps correlate with experimental reactivity trends .

Methodological Guidelines

Q. How should experimental data be structured to ensure reproducibility?

- Raw Data : Include reaction yields, spectroscopic parameters (e.g., NMR shifts, retention times), and error margins.

- Tables : Summarize optimization results (e.g., Table 1).

| Variable | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 100 | 78 |

| Catalyst Loading | 1–5 mol% | 3 mol% | 85 |

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents.

- Storage : Keep in amber glass bottles at -20°C under inert gas (N or Ar) to prevent hydrolysis .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.